molecular formula C17H11N7O2S B294227 1-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE

1-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE

Cat. No.: B294227
M. Wt: 377.4 g/mol
InChI Key: OMJCQXZLUQBYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a benzodioxole ring, a triazole ring, and a thiadiazole ring. These structural features make it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-benzodioxole with hydrazine hydrate can form the intermediate, which is then reacted with thiocarbohydrazide to form the thiadiazole ring. Subsequent cyclization with an appropriate azide forms the triazole ring . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure consistency and efficiency .

Chemical Reactions Analysis

1-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dimethylformamide (DMF), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death . The molecular pathways involved may include inhibition of enzyme activity or interference with DNA replication .

Comparison with Similar Compounds

Compared to other similar compounds, 1-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE stands out due to its unique combination of structural features. Similar compounds include:

The uniqueness of this compound lies in its combination of these rings, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C17H11N7O2S

Molecular Weight

377.4 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-(benzotriazol-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11N7O2S/c1-2-4-12-11(3-1)18-22-23(12)8-15-19-20-17-24(15)21-16(27-17)10-5-6-13-14(7-10)26-9-25-13/h1-7H,8-9H2

InChI Key

OMJCQXZLUQBYND-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4S3)CN5C6=CC=CC=C6N=N5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4S3)CN5C6=CC=CC=C6N=N5

Origin of Product

United States

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